molecular formula C8H10FN3O B13688825 1-(4-Fluoro-3-methoxyphenyl)guanidine

1-(4-Fluoro-3-methoxyphenyl)guanidine

Cat. No.: B13688825
M. Wt: 183.18 g/mol
InChI Key: MRGLERUILWLVOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluoro-3-methoxyphenyl)guanidine is a chemical compound that belongs to the class of guanidines Guanidines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and organic compounds

Preparation Methods

The synthesis of 1-(4-Fluoro-3-methoxyphenyl)guanidine can be achieved through several methods. One common approach involves the reaction of 4-fluoro-3-methoxyaniline with cyanamide under acidic conditions to form the desired guanidine derivative. Another method includes the use of N-chlorophthalimide, isocyanides, and amines in a one-pot synthesis . This approach provides a straightforward and efficient route to obtain diverse guanidines with high yields.

Industrial production methods often involve the use of commercially available guanylating reagents such as di(imidazole-1-yl)methanimine, which allows for the stepwise displacement of imidazole groups by amines . This method is advantageous due to its convenience and the ability to achieve high yields under mild conditions.

Chemical Reactions Analysis

1-(4-Fluoro-3-methoxyphenyl)guanidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The presence of the fluoro and methoxy groups on the phenyl ring makes it susceptible to nucleophilic substitution reactions. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles such as amines and thiols.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can lead to the formation of various substituted guanidines.

Scientific Research Applications

1-(4-Fluoro-3-methoxyphenyl)guanidine has a wide range of applications in scientific research, including:

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its reactivity makes it a useful building block for creating diverse chemical structures.

    Biology: The compound’s biological activity is of interest in the study of enzyme inhibitors and receptor modulators. It can be used to investigate the mechanisms of action of various biological targets.

    Medicine: Due to its potential pharmacological properties, this compound is explored for its therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: In industrial applications, the compound is used in the development of new materials and chemical processes. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-3-methoxyphenyl)guanidine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting the activity of various biological molecules. The presence of the fluoro and methoxy groups enhances its binding affinity and specificity towards these targets, leading to its biological effects.

Comparison with Similar Compounds

1-(4-Fluoro-3-methoxyphenyl)guanidine can be compared with other similar compounds, such as:

    1-(4-Methoxyphenyl)guanidine: Lacks the fluoro group, which may result in different chemical reactivity and biological activity.

    1-(4-Fluorophenyl)guanidine: Lacks the methoxy group, which can affect its solubility and interaction with biological targets.

    1-(4-Chlorophenyl)guanidine: The presence of a chlorine atom instead of a fluorine atom can lead to variations in chemical and biological properties.

The uniqueness of this compound lies in the combination of the fluoro and methoxy groups, which confer distinct chemical and biological characteristics compared to its analogs.

Properties

Molecular Formula

C8H10FN3O

Molecular Weight

183.18 g/mol

IUPAC Name

2-(4-fluoro-3-methoxyphenyl)guanidine

InChI

InChI=1S/C8H10FN3O/c1-13-7-4-5(12-8(10)11)2-3-6(7)9/h2-4H,1H3,(H4,10,11,12)

InChI Key

MRGLERUILWLVOP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)N=C(N)N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.